molecular formula C9H8ClNO3 B3024808 1-(4-Chloro-3-nitrophenyl)propan-1-one CAS No. 80093-43-2

1-(4-Chloro-3-nitrophenyl)propan-1-one

Cat. No.: B3024808
CAS No.: 80093-43-2
M. Wt: 213.62 g/mol
InChI Key: OGEKZGZVHGKFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-nitrophenyl)propan-1-one can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with acetone in the presence of a suitable catalyst and solvent. For instance, boric acid can be used as a catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and minimize costs. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 1-(4-Chloro-3-aminophenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Chloro-3-nitrophenyl)propanoic acid.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)propan-1-one depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)propan-1-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)propan-1-one:

The presence of both the chlorine and nitro groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKZGZVHGKFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564074
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80093-43-2
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-nitrophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-nitrophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-3-nitrophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-3-nitrophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-3-nitrophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-3-nitrophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.